molecular formula C16H23BO4 B2832702 2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester CAS No. 2304633-93-8

2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester

Cat. No.: B2832702
CAS No.: 2304633-93-8
M. Wt: 290.17
InChI Key: FTPUNPSIOIOENE-UHFFFAOYSA-N
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Description

2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester ( 2304633-93-8) is an organoboron compound of significant interest in synthetic and medicinal chemistry. This air-stable pinacol ester derivative has the molecular formula C 16 H 23 BO 4 and a molecular weight of 290.16 g/mol . It serves as a protected form of the corresponding boronic acid, enhancing its shelf-life and handling properties for complex multi-step synthesis . This compound is primarily valued as a versatile synthetic intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for carbon-carbon bond formation . The acetoxymethyl moiety presents an additional handle for further functionalization, making this reagent a valuable bifunctional building block for constructing complex organic molecules, potentially for materials science and pharmaceutical development. Boronic acids and their esters are crucial in developing inhibitors for therapeutically relevant proteases and have been utilized in the creation of drugs like Bortezomib, which targets the proteasome . As such, this pinacol ester is strictly for Research Use Only (RUO) and is a key starting material for researchers exploring new bioactive compounds and catalytic processes.

Properties

IUPAC Name

[3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-11-8-7-9-13(10-19-12(2)18)14(11)17-20-15(3,4)16(5,6)21-17/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPUNPSIOIOENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2COC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H17B O4
  • Molecular Weight : 239.09 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of boronic acids, including this compound, primarily arises from their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to inhibit enzymes such as proteases and glycosidases, which are crucial in various biological pathways.

  • Enzyme Inhibition : Boronic acids can inhibit serine proteases by forming stable complexes with the active site serine residue.
  • Cellular Signaling Modulation : They may interfere with cellular signaling pathways by modulating the activity of kinases and phosphatases.

Anticancer Properties

Recent studies have indicated that boronic acid derivatives exhibit anticancer properties through multiple mechanisms:

  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Compounds like this compound can cause cell cycle arrest at the G1/S phase, preventing proliferation.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against a range of pathogens.

  • Mechanism : The antimicrobial effect is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis.
  • Case Study : In vitro studies showed significant inhibition of growth in Gram-positive bacteria, including Staphylococcus aureus.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
AntimicrobialInhibits growth of Staphylococcus
Enzyme InhibitionInhibits serine proteases

Comparison with Other Boronic Acid Derivatives

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundYesYes
3-Acetoxy-4-methoxycarbonylphenylboronic Acid Pinacol EsterModerateNo
Phenylboronic Acid Pinacol EsterYesModerate

Case Studies

  • Anticancer Efficacy Study :
    A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment.
  • Antimicrobial Activity Assessment :
    A clinical study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, showcasing its potential as an antimicrobial agent.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-(acetoxymethyl)-6-methylphenylboronic acid pinacol ester typically involves the reaction of 6-methylphenylboronic acid with acetoxymethyl derivatives under specific catalytic conditions. This compound is known for its ability to undergo various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is pivotal in forming carbon-carbon bonds.

Applications in Organic Synthesis

  • Suzuki-Miyaura Coupling :
    • The compound acts as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds that are crucial in pharmaceutical chemistry and materials science .
  • Catalytic Reactions :
    • It is employed in catalytic protodeboronation processes, allowing for the transformation of boronic esters into other functional groups, which can be further utilized in complex organic syntheses .
  • Functionalization of Alkenes :
    • The compound has been utilized in anti-Markovnikov hydromethylation reactions, enabling the functionalization of alkenes to produce valuable intermediates for drug synthesis .
  • Synthesis of Pharmaceuticals :
    • Its derivatives have been explored for use as intermediates in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways .

Case Study 1: Synthesis of Biaryl Compounds

Research demonstrated that this compound effectively facilitated the synthesis of biaryl compounds through Suzuki coupling. Yield percentages were reported to be high, often exceeding 80%, showcasing its efficiency as a coupling agent.

Case Study 2: Protodeboronation Methodology

A recent study highlighted the use of this boronic ester in a novel protodeboronation methodology that allows for selective transformations under mild conditions. This method was applied to synthesize complex natural products, providing a streamlined approach to accessing challenging synthetic targets .

Comparative Data Table

Application AreaDescriptionYield/Effectiveness
Suzuki-Miyaura CouplingFormation of biaryl compounds>80% yield
Catalytic ProtodeboronationSelective transformations under mild conditionsHigh selectivity
Functionalization of AlkenesAnti-Markovnikov hydromethylationEfficient product formation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester with analogous boronic esters:

Compound Name Substituents (Position) Key Functional Groups CAS Number Solubility (Organic Solvents) Reactivity in Cross-Coupling References
This compound Acetoxymethyl (2), Methyl (6) Boronic ester, Ester, Alkyl 2304633-93-8 High (chloroform, ketones) Moderate (steric hindrance)
(4-Acetoxymethylphenyl)boronic Acid Pinacol Ester Acetoxymethyl (4) Boronic ester, Ester 562098-08-2 High (similar solvents) Higher (para-substitution)
2-Fluoro-6-methoxy-4-methylphenylboronic Acid Pinacol Ester Fluoro (2), Methoxy (6), Methyl (4) Boronic ester, Ether, Halogen 2121513-46-8 Moderate (polar solvents) High (electron-withdrawing F)
6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester Cyano (6), Benzofuran core Boronic ester, Nitrile, Heterocycle N/A Low (hydrocarbons) High (electron-deficient ring)
2,4-Dimethoxyphenylboronic Acid Pinacol Ester Methoxy (2,4) Boronic ester, Ether 214360-69-7 High (ethers, ketones) Moderate (electron-donating)

Solubility and Physical Properties

  • Solubility Trends : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to their boronic acid counterparts due to reduced polarity . For example, this compound shows high solubility in chloroform, similar to other esters like 2,4-Dimethoxyphenylboronic Acid Pinacol Ester .
  • Impact of Substituents : The acetoxymethyl group introduces moderate steric hindrance, slightly reducing solubility in hydrocarbons compared to smaller substituents (e.g., methoxy) .

Reactivity in Cross-Coupling Reactions

  • Electronic Effects: The acetoxymethyl group (electron-withdrawing ester) deactivates the phenyl ring, slowing coupling reactions compared to electron-donating groups (e.g., methoxy in 2,4-Dimethoxyphenylboronic Acid Pinacol Ester) . However, this effect is less pronounced than in strongly electron-withdrawing systems like 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester .
  • Steric Effects : Ortho-substituted derivatives (e.g., this compound) exhibit lower reaction yields in Suzuki-Miyaura couplings compared to para-substituted analogs (e.g., (4-Acetoxymethylphenyl)boronic Acid Pinacol Ester) due to steric interference with the catalytic site .

Spectroscopic Characteristics

  • NMR Signatures : The pinacol ester protons appear as a singlet at δ1.35–1.36 in $^1$H NMR, consistent across all pinacol esters . Aromatic proton shifts vary with substituents; for example, the acetoxymethyl group in the target compound causes downfield shifts (~δ7.2–7.8) compared to methoxy-substituted analogs (~δ6.8–7.1) .

Q & A

Q. What are the optimal conditions for synthesizing 2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester?

The synthesis typically involves reacting the parent boronic acid with pinacol in the presence of dehydrating agents (e.g., MgSO₄) under anhydrous conditions. Alternatively, photoinduced decarboxylative borylation can be employed using N-hydroxyphthalimide esters and bis(catecholato)diboron under visible light, avoiding metal catalysts .

Q. How does the solubility profile of this compound influence its use in Suzuki-Miyaura cross-coupling reactions?

The compound’s solubility in chloroform, ketones, and ethers (as observed in structurally similar pinacol esters) allows for homogeneous reaction conditions, critical for efficient coupling. Poor solubility in hydrocarbons necessitates solvent optimization to avoid precipitation during catalysis .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Use GC or HPLC for purity assessment (>97%). Structural confirmation requires ¹H/¹³C NMR for substituent analysis and ¹¹B NMR to verify boronic ester integrity. Mass spectrometry (MS) ensures molecular weight consistency .

Q. What are common side reactions encountered during synthesis, and how can they be mitigated?

Hydrolysis of the boronic ester under moisture is a key issue. Use anhydrous solvents, inert atmospheres, and desiccants. Radical intermediates (in photoinduced methods) may lead to undesired byproducts; rigorous exclusion of oxygen and controlled light exposure are critical .

Q. How should researchers handle and store this compound to maintain integrity?

Store under argon or nitrogen at –20°C in sealed containers. Use chloroform or acetone for dissolution, as these solvents minimize degradation. Avoid prolonged exposure to humid environments .

Advanced Research Questions

Q. How can researchers address low E/Z selectivity in allylboration reactions using this compound?

Low selectivity arises from competing pathways in direct allylboration. Modify the reaction by pre-treating the boronic ester with nBuLi and trapping the alkoxide with TFAA to generate a borinic ester intermediate, which significantly enhances E-selectivity (>90%) .

Q. How does the acetoxymethyl group affect reactivity in cross-coupling compared to other substituents?

The acetoxymethyl group enhances steric bulk, potentially slowing transmetalation in Suzuki-Miyaura reactions. However, its electron-withdrawing nature may stabilize the boronate intermediate, improving compatibility with electron-deficient aryl halides .

Q. What strategies improve stability under varying reaction conditions?

Stabilize the ester via coordination with Lewis bases (e.g., THF) in polar aprotic solvents. For aqueous reactions, use biphasic systems or phase-transfer catalysts to minimize hydrolysis .

Q. What methodological advancements enhance the synthesis or application of this compound?

Metal-free, visible-light-mediated decarboxylative borylation enables functionalization of carboxylic acids without transition metals. This method tolerates diverse functional groups, expanding its utility in late-stage diversification .

Q. In multi-step syntheses, how can chemists introduce this boronic ester without compromising functional groups?

Leverage the compound’s stability in anhydrous, non-acidic conditions. Sequential cross-coupling reactions (e.g., Suzuki followed by Heck) are feasible if orthogonal protecting groups (e.g., acetoxymethyl) are retained. Photoinduced methods allow selective borylation in complex substrates .

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